(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol
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Overview
Description
(2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol: is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and 2-methylbutan-1-ol.
Grignard Reaction: A Grignard reagent is prepared by reacting 2,5-difluorobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2-methylbutan-1-ol to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the biochemical pathways and interactions involving fluorinated organic compounds.
Medicine:
Pharmaceutical Development: It is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of (2S)-4-(2,5-Difluorophenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
- (2S)-4-(2,4-Difluorophenyl)-2-methylbutan-1-ol
- (2S)-4-(3,5-Difluorophenyl)-2-methylbutan-1-ol
- (2S)-4-(2,5-Dichlorophenyl)-2-methylbutan-1-ol
Uniqueness:
- Fluorine Substitution: The presence of fluorine atoms in the 2,5-positions of the phenyl ring imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
- Stereochemistry: The (2S) configuration of the compound contributes to its specific interactions with biological targets, distinguishing it from other isomers.
Properties
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O/c1-8(7-14)2-3-9-6-10(12)4-5-11(9)13/h4-6,8,14H,2-3,7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMMKSMQULLHR-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=C(C=CC(=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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